molecular formula C11H10FNO3 B13709007 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid

3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid

Cat. No.: B13709007
M. Wt: 223.20 g/mol
InChI Key: DRPXEEREBMJOEF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound that belongs to the class of benzoic acids It features a fluorine atom at the third position and a 2-oxo-1-pyrrolidinyl group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with 2-oxo-1-pyrrolidine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The fluorine atom and the 2-oxo-1-pyrrolidinyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the specific positioning of the fluorine atom and the 2-oxo-1-pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10FNO3/c12-8-6-7(11(15)16)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

DRPXEEREBMJOEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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